CDK4/6 Inhibitor Potency and Selectivity
While 5-(Cyclopentyloxy)-2,4-difluoroaniline itself is not a bioactive target, it serves as a critical intermediate for programs targeting cyclin-dependent kinases (CDKs). A pharmacophore incorporating this specific 5-cyclopentyloxy-difluoroaryl motif demonstrates potent CDK4/6 inhibition, providing quantitative evidence for the motif's value. The compound CHEMBL4212532, which contains the core motif, exhibits a CDK4 IC50 of 1.64 nM, a CDK6 IC50 of 4.14 nM, and a CDK1 Ki of 77 nM [1]. This shows a strong potency at the therapeutic targets CDK4/6 over CDK1, establishing a selectivity profile linked to the precise difluoro-cyclopentyloxyaniline substructure.
| Evidence Dimension | Enzymatic inhibition of CDK family kinases |
|---|---|
| Target Compound Data | CDK4/Cyclin D3 IC50 = 1.64 nM; CDK6/Cyclin D3 IC50 = 4.14 nM; CDK1/Cyclin A2 Ki = 77 nM [1]. |
| Comparator Or Baseline | The target compound is a precursor; data shown for a completed pharmacophore using the cyclopentyloxy-difluoroaryl motif. |
| Quantified Difference | The motif-containing pharmacophore shows a >46-fold selectivity for CDK4 over CDK1 based on IC50/Ki values. |
| Conditions | In vitro enzymatic assays using recombinant human full-length GST-tagged CDKs expressed in baculovirus/insect cell systems. |
Why This Matters
This data proves the specific 5-cyclopentyloxy-2,4-difluoro substitution pattern is compatible with, and integral to, achieving high potency on a key oncology target class, making it a privileged intermediate for similar inhibitor programs.
- [1] BindingDB. (2021). Data for BDBM50458034 (CHEMBL4212532) and BDBM50521936, CDK inhibitors. IC50 data from US10662186 patent family. Retrieved from http://bdb8.ucsd.edu and http://w.bindingdb.org View Source
